

Application Notes and Protocols: Gadoterate for Assessing Tumor Angiogenesis

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Compound of Interest

Compound Name: Gadoterate

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Introduction

Tumor angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, invasion, and metastasis. The assessment of tumor angiogenesis is therefore of paramount importance in oncology research and drug development for diagnosing cancers, determining prognosis, and monitoring therapeutic response. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive imaging technique that provides quantitative information about tissue vascularity and permeability. **Gadoterate** meglumine (**Gadoterate**), a gadolinium-based contrast agent (GBCA), is widely used in DCE-MRI to evaluate tumor angiogenesis.

Gadoterate is a paramagnetic macrocyclic ionic GBCA. When injected intravenously, it shortens the T1 relaxation time of surrounding water protons, leading to an increase in signal intensity on T1-weighted MR images.^[1] The dynamic passage of **Gadoterate** through the tumor vasculature and its leakage into the extravascular extracellular space (EES) can be monitored to derive quantitative parameters that reflect the underlying microvascular characteristics of the tumor.

These application notes provide an overview of the use of **Gadoterate** for assessing tumor angiogenesis, including detailed experimental protocols for clinical and preclinical settings, and a summary of quantitative data.

Data Presentation

The following tables summarize key pharmacokinetic parameters of **Gadoterate** and representative quantitative DCE-MRI parameters obtained using **Gadoterate** in various tumor types. These values are indicative and can vary based on the specific imaging protocol, scanner, and patient population.

Table 1: Pharmacokinetic Properties of **Gadoterate** Meglumine

Parameter	Value (in healthy adults)	Reference
Elimination Half-Life	~1.4 ± 0.2 hours (females), ~2.0 ± 0.7 hours (males)	[1]
Volume of Distribution (steady state)	179 ± 26 mL/kg (females), 211 ± 35 mL/kg (males)	[1]
Protein Binding	Does not undergo protein binding in vitro	[1]

Table 2: Representative Quantitative DCE-MRI Parameters with **Gadoterate** in Different Tumor Types

Tumor Type	Ktrans (min ⁻¹)	Vp (fraction)	Ve (fraction)	Kep (min ⁻¹)	Reference
Breast Cancer (Malignant)	Ratio to BPE: 15.58 ± 14.35	-	-	-	[2]
Glioblastoma (Post-Treatment)	No significant difference with Gadobutrol	No significant difference with Gadobutrol	No significant difference with Gadobutrol	No significant difference with Gadobutrol	[3]
Prostate Cancer	Significantly higher in cancerous vs. benign tissue	-	-	Significantly higher in cancerous vs. benign tissue	[4] [5]
Hepatocellular Carcinoma	Significantly higher in HCC vs. benign nodules	-	-	Significantly higher in HCC vs. benign nodules	[6]

Note: BPE = Background Parenchymal Enhancement. Ktrans = Volume transfer constant, Vp = Plasma volume fraction, Ve = Extravascular extracellular space volume fraction, Kep = Rate constant between EES and plasma.

Experimental Protocols

Clinical DCE-MRI Protocol for Tumor Angiogenesis Assessment

This protocol provides a general framework for clinical DCE-MRI studies using **Gadoterate**. Specific parameters may need to be adjusted based on the MRI scanner (1.5T or 3T), the tumor type and location, and institutional guidelines.

Patient Preparation:

- Obtain informed consent.

- Screen the patient for contraindications to GBCAs (e.g., severe renal impairment, history of allergic reaction).
- Ensure the patient has been fasting for at least 4 hours to reduce bowel motion artifacts, particularly for abdominal imaging.
- Establish intravenous access with a 20-22 gauge catheter, preferably in the antecubital vein.

MRI Acquisition:

1. Pre-contrast Imaging:

- Acquire T2-weighted and T1-weighted anatomical images to localize the tumor.
- Perform a pre-contrast T1 mapping sequence (e.g., using variable flip angles) to determine the baseline T1 relaxation time of the tissue.

2. Dynamic Contrast-Enhanced Imaging:

- Sequence: 3D T1-weighted spoiled gradient-echo (SPGR) or similar sequence.
- **Gadoterate Administration:**
 - Dose: 0.1 mmol/kg body weight.
 - Injection Rate: 2-3 mL/s using a power injector.
 - Follow with a 20 mL saline flush at the same rate.
- Dynamic Acquisition:
 - Start the dynamic scan simultaneously with the contrast injection.
 - Acquire a series of images with high temporal resolution (e.g., every 5-15 seconds) for a total duration of 5-10 minutes.

Table 3: Recommended MRI Parameters for Clinical DCE-MRI

Parameter	1.5T Scanner	3T Scanner
Repetition Time (TR)	< 10 ms	< 6 ms
Echo Time (TE)	< 5 ms	< 3 ms
Flip Angle	10-20 degrees	10-15 degrees
Temporal Resolution	10-15 s	5-10 s
Voxel Size	1-2 mm isotropic	1-2 mm isotropic

Post-processing:

- Perform motion correction on the dynamic image series.
- Convert the signal intensity-time course to a gadolinium concentration-time course using the pre-contrast T1 map and the known relaxivity of **Gadoterate**.
- Analyze the concentration-time data on a voxel-by-voxel basis using a pharmacokinetic model (e.g., Tofts model, extended Tofts model) to generate parametric maps of K_{trans}, V_p, V_e, and K_{ep}.

Preclinical DCE-MRI Protocol for Tumor Angiogenesis Assessment in Rodent Models

This protocol is designed for assessing tumor angiogenesis in small animal models (e.g., mice, rats) with xenograft or orthotopic tumors.

Animal Preparation:

- Anesthetize the animal using isoflurane (1-2% in oxygen).
- Maintain the animal's body temperature using a warming pad or circulating warm water.
- Place a catheter in the tail vein for contrast agent administration.
- Monitor the animal's physiological status (respiration, heart rate) throughout the experiment.

MRI Acquisition:

- Scanner: High-field small animal MRI scanner (e.g., 7T, 9.4T).
- Coil: Use a volume or surface coil appropriate for the tumor location and animal size.

1. Pre-contrast Imaging:

- Acquire high-resolution T2-weighted anatomical images.
- Obtain a pre-contrast T1 map.

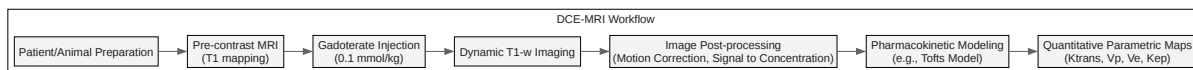
2. Dynamic Contrast-Enhanced Imaging:

- Sequence: 3D T1-weighted spoiled gradient-echo sequence.
- **Gadoterate** Administration:
 - Dose: 0.1 mmol/kg body weight.
 - Injection: Administer as a bolus via the tail vein catheter, followed by a saline flush.
- Dynamic Acquisition:
 - High temporal resolution is crucial (e.g., every 2-5 seconds) due to the faster heart rate and circulation time in rodents.
 - Total acquisition time: 5-10 minutes.

Post-processing:

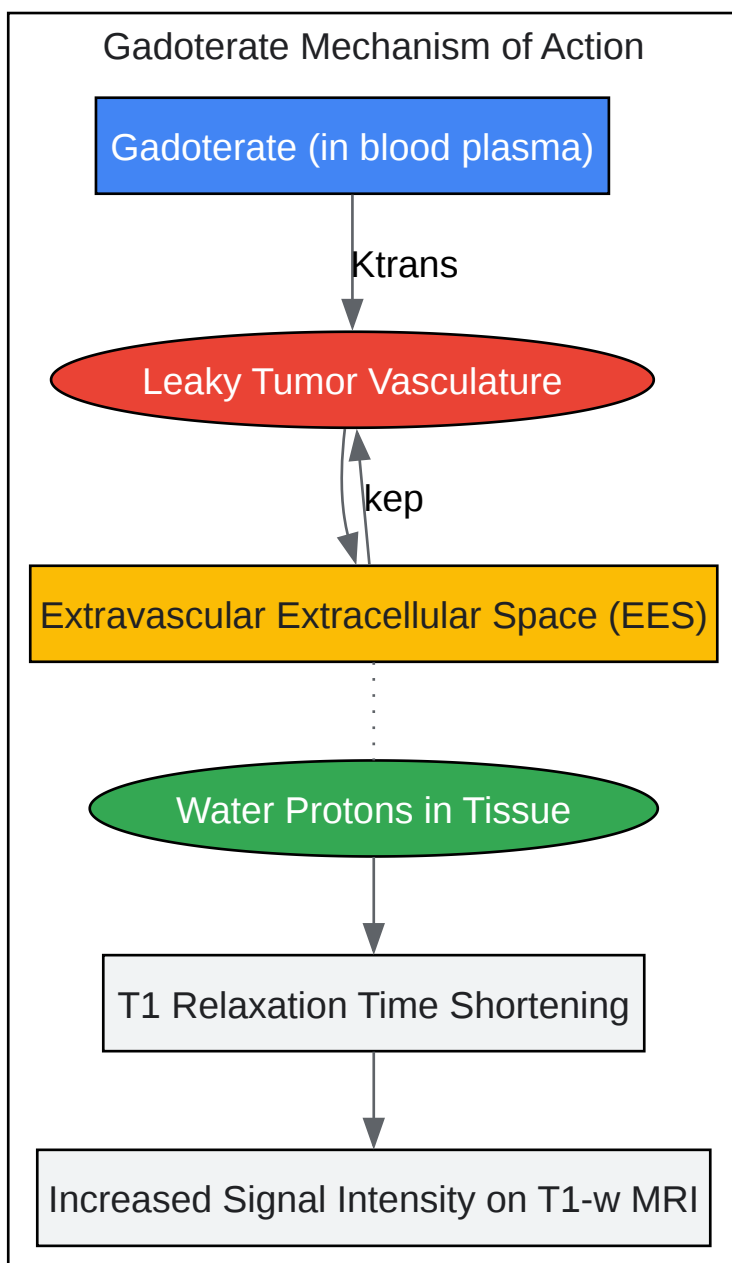
- The post-processing steps are similar to the clinical protocol, involving motion correction, conversion to concentration, and pharmacokinetic modeling. An arterial input function (AIF) can be derived from a major artery within the imaging field of view.

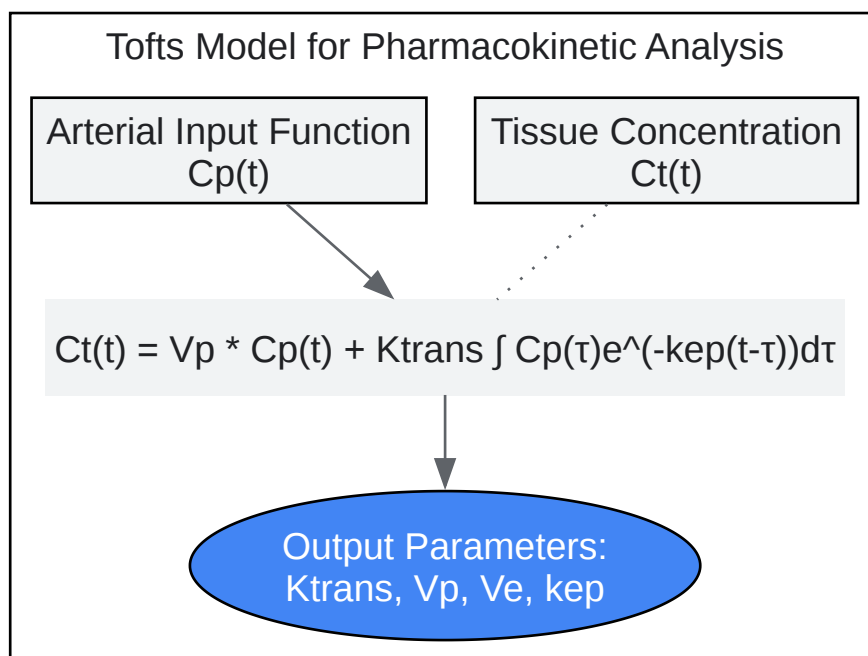
Mandatory Visualizations



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Caption: Experimental workflow for DCE-MRI using **Gadoterate**.





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